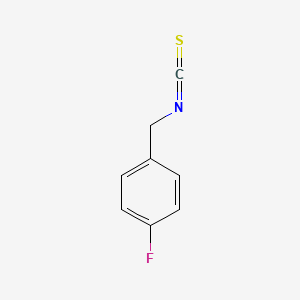

4-Fluorobenzyl isothiocyanate

Description

Properties

IUPAC Name |

1-fluoro-4-(isothiocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNS/c9-8-3-1-7(2-4-8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVNPJMEWWUFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C=S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181829 | |

| Record name | p-Fluorobenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2740-88-7 | |

| Record name | 1-Fluoro-4-(isothiocyanatomethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Fluorobenzyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002740887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Fluorobenzyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-fluorobenzyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Fluorobenzyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzyl isothiocyanate is a halogenated aromatic isothiocyanate that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique chemical structure, combining the reactive isothiocyanate functional group with a fluorinated benzyl moiety, imparts a distinct profile of reactivity and biological activity. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological activities of this compound, with a focus on its potential applications in therapeutic agent development. Detailed synthetic protocols, spectroscopic data analysis, and an exploration of its anticancer and antimicrobial properties are presented to serve as a valuable resource for researchers in the field.

Introduction: The Significance of this compound

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic organosulfur compounds characterized by the -N=C=S functional group. They are well-known for their potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The introduction of a fluorine atom onto the benzyl ring of benzyl isothiocyanate can significantly modulate its electronic properties, metabolic stability, and biological activity. Fluorine's high electronegativity can influence the electrophilicity of the isothiocyanate carbon, potentially altering its reactivity towards biological nucleophiles. Furthermore, the presence of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, a common strategy in drug design. This guide delves into the specifics of this compound, a compound of growing importance.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound typically starts from the corresponding primary amine, 4-fluorobenzylamine. Several methods are available for the conversion of primary amines to isothiocyanates, with the choice of method often depending on factors such as substrate scope, reagent toxicity, and reaction conditions[2][3][4][5]. The two most prevalent and reliable methods are the thiophosgene-based synthesis and the carbon disulfide-based synthesis.

Thiophosgene-Based Synthesis

The reaction of a primary amine with thiophosgene (CSCl₂) is a classical and often high-yielding method for the preparation of isothiocyanates[6]. The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to afford the isothiocyanate.

Causality Behind Experimental Choices: This method is favored for its efficiency and the relative simplicity of the reaction workup. The use of a biphasic system with a mild base like sodium bicarbonate helps to neutralize the HCl byproduct, driving the reaction to completion and minimizing side reactions[6]. Dichloromethane is a common solvent choice due to its inertness and ability to dissolve both the starting amine and the thiophosgene.

Diagram of Thiophosgene-Based Synthesis Workflow

Caption: Thiophosgene-based synthesis of this compound.

Carbon Disulfide-Based Synthesis

An alternative and often preferred method, due to the highly toxic and volatile nature of thiophosgene, involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurylating agent to yield the isothiocyanate[3][4].

Causality Behind Experimental Choices: This approach avoids the use of thiophosgene, making it a safer option. The choice of base and desulfurylating agent is crucial for the success of the reaction. A strong base like potassium carbonate is often used to facilitate the formation of the dithiocarbamate salt[6]. Various desulfurylating agents have been reported, including tosyl chloride, ethyl chloroformate, and sodium persulfate, each with its own advantages in terms of reaction conditions and yields[4][7]. The one-pot nature of many of these protocols adds to their practicality.

Diagram of Carbon Disulfide-Based Synthesis Logical Relationship

Caption: Logical flow of the Carbon Disulfide-based synthesis method.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its characterization, purification, and application in further research.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₆FNS | [8] |

| Molecular Weight | 167.21 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | Commercial Suppliers |

| Density | 1.22 g/cm³ | Commercial Suppliers |

| Boiling Point | 122-124 °C at 8 Torr | Commercial Suppliers |

| Refractive Index | 1.573 | Commercial Suppliers |

| CAS Number | 2740-88-7 | [8] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.4 ppm, with splitting patterns influenced by the fluorine atom. The methylene protons adjacent to the isothiocyanate group will typically appear as a singlet around δ 4.7 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the methylene carbon, and the isothiocyanate carbon. The isothiocyanate carbon is characteristically found in the range of δ 130-140 ppm, often as a broad signal[9][10]. The aromatic carbons will resonate in the region of δ 115-165 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The methylene carbon is expected around δ 48 ppm.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of an isothiocyanate is the strong and sharp absorption band corresponding to the asymmetric stretching of the -N=C=S group, which typically appears in the range of 2050-2150 cm⁻¹[11][12]. Other characteristic bands include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the C-F stretching vibration (around 1200-1250 cm⁻¹).

-

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 167. The fragmentation pattern is expected to involve the loss of the isothiocyanate group or cleavage of the benzyl C-C bond, leading to characteristic fragment ions[3][13].

Reactivity and Biological Activity

The isothiocyanate functional group is a potent electrophile, readily reacting with nucleophiles such as amines, thiols, and alcohols. This reactivity is the basis for its biological activity, as it can covalently modify cysteine residues in proteins, thereby altering their function[14].

Anticancer Properties

Benzyl isothiocyanate and its derivatives have been extensively studied for their anticancer properties[2][15]. They have been shown to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines[15][16][17]. The proposed mechanisms of action are multifaceted and include the modulation of signaling pathways involved in cell survival and death[15]. While specific studies on the 4-fluoro derivative are less abundant, it is reasonable to hypothesize that it retains, and potentially enhances, the anticancer activities of the parent compound due to the electronic effects and increased metabolic stability conferred by the fluorine atom[18].

Antimicrobial Properties

Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against bacteria and fungi[19][20][21]. Benzyl isothiocyanate, in particular, has been shown to be effective against a range of pathogens[19][22][23]. The antimicrobial mechanism is believed to involve the disruption of cell membrane integrity and the inhibition of essential enzymes[19]. The 4-fluoro substitution may influence the compound's lipophilicity and ability to penetrate microbial cell walls, potentially affecting its antimicrobial potency and spectrum.

Experimental Protocol: Synthesis of this compound via the Thiophosgene Method

This protocol is adapted from general procedures for the synthesis of isothiocyanates from primary amines using thiophosgene[6].

Safety Precaution: This procedure involves the use of thiophosgene, which is highly toxic, volatile, and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Materials and Reagents:

-

4-Fluorobenzylamine

-

Thiophosgene (CSCl₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzylamine (1.0 eq) in anhydrous dichloromethane (20 mL).

-

Addition of Base: Add an equal volume of saturated aqueous sodium bicarbonate solution (20 mL) to the flask.

-

Addition of Thiophosgene: Cool the biphasic mixture to 0 °C in an ice bath. Slowly add thiophosgene (1.1 eq) dropwise to the stirred mixture over a period of 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless to light yellow oil.

Self-Validation: The identity and purity of the synthesized product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) and compared with the data presented in Section 3.2.

Conclusion

This compound is a versatile compound with significant potential in the development of new therapeutic agents. Its synthesis is readily achievable through established methods, and its physicochemical properties are well-defined. The presence of the fluorine atom is anticipated to enhance its biological activity and metabolic stability, making it an attractive scaffold for further derivatization and biological evaluation. This guide provides a solid foundation of technical information to aid researchers in their exploration of this promising molecule. Further investigation into the specific anticancer and antimicrobial mechanisms of this compound is warranted to fully elucidate its therapeutic potential.

References

-

General procedure for the synthesis of isothiocyanates. The Royal Society of Chemistry. Available at: [Link]

-

New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. (2025-11-24). Available at: [Link]

-

1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). Available at: [Link]

- Process of preparing an isothiocyanate intermediate used in the preparation of xylazine. Google Patents.

-

Isothiocyanate synthesis. Organic Chemistry Portal. Available at: [Link]

-

Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Brandeis University. Available at: [Link]

-

Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. MDPI. Available at: [Link]

-

Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. Available at: [Link]

-

Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. PubMed. (2021-05-12). Available at: [Link]

-

Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. PubMed. (2021-10-20). Available at: [Link]

-

Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. Frontiers. Available at: [Link]

-

Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Semantic Scholar. (2018-03-09). Available at: [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. Available at: [Link]

-

Recent Advancement in the Synthesis of Isothiocyanates. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

13C-NMR. Available at: [Link]

-

1H NMR Spectroscopy. Available at: [Link]

-

EI-MS fragmentation pathways of 3-FMC and 4-FMC. Available at: [Link]

-

Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. Semantic Scholar. Available at: [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

4-Fluorophenyl isothiocyanate - Optional[FTIR] - Spectrum. SpectraBase. Available at: [Link]

-

p-Fluorobenzyl isothiocyanate. PubChem. Available at: [Link]

-

[Antimicrobial efficacy of benzyl isothiocyanate]. PubMed. Available at: [Link]

-

Mass fragmentation pattern of compound 44. ResearchGate. Available at: [Link]

-

Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model. PLOS One. (2024-05-16). Available at: [Link]

-

Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. New Home Pages of Dr. Rainer Glaser. (2015-01-12). Available at: [Link]

-

Chemical shifts. UCL. Available at: [Link]

-

Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. PubMed. (2025-10-24). Available at: [Link]

-

Table of Characteristic IR Absorptions. Available at: [Link]

-

Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. PubMed. (2015-05-01). Available at: [Link]

-

Infrared spectra: (a) P4VP and (b) thiocyanate (c) chloride and (d) sulfate complexes.. ResearchGate. Available at: [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. (2025-09-11). Available at: [Link]

-

IR Spectrum Table & Chart | Sigma-Aldrich. ResearchGate. (2019-10-30). Available at: [Link]

Sources

- 1. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. US5043442A - Process of preparing an isothiocyanate intermediate used in the preparation of xylazine - Google Patents [patents.google.com]

- 8. p-Fluorobenzyl isothiocyanate | C8H6FNS | CID 75963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Research Portal [scholarworks.brandeis.edu]

- 15. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 18. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. [Antimicrobial efficacy of benzyl isothiocyanate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model | PLOS One [journals.plos.org]

- 23. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Fluorobenzyl isothiocyanate chemical structure and properties

An In-depth Technical Guide to 4-Fluorobenzyl Isothiocyanate for Scientific Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling this compound

This compound (4-FBITC) is a synthetic organosulfur compound belonging to the isothiocyanate class. While naturally occurring isothiocyanates, found abundantly in cruciferous vegetables, are renowned for their wide-ranging biological activities, synthetic analogues like 4-FBITC offer unique advantages for research and development.[1][2] The incorporation of a fluorine atom onto the benzyl ring enhances metabolic stability and modulates electronic properties, making it a valuable tool for medicinal chemists and chemical biologists. This guide provides a comprehensive overview of 4-FBITC, from its fundamental chemical properties and synthesis to its reactivity, biological applications, and safe handling protocols, designed for researchers, scientists, and drug development professionals.

Core Chemical Identity and Structure

The structure of 4-FBITC consists of a p-fluorinated benzene ring connected to a reactive isothiocyanate group (-N=C=S) via a methylene (-CH₂) spacer. This arrangement confers a unique combination of aromatic character and electrophilicity.

Chemical Identifiers: [3][4][5]

-

IUPAC Name: 1-fluoro-4-(isothiocyanatomethyl)benzene

-

CAS Number: 2740-88-7

-

Molecular Formula: C₈H₆FNS

-

SMILES: F(C=C1)C=C(CN=C=S)C1

-

InChIKey: LPVNPJMEWWUFHD-UHFFFAOYSA-N

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of 4-FBITC is critical for its application in experimental settings.

Physicochemical Properties

The properties of 4-FBITC are summarized in the table below. It is a liquid at room temperature, sensitive to moisture, and requires cold storage to maintain its integrity.

| Property | Value | Source(s) |

| Molecular Weight | 167.20 g/mol | [4][6] |

| Appearance | Colorless to light yellow liquid | [7][8] |

| Density | 1.22 g/cm³ | [3][7] |

| Boiling Point | 124-125 °C at 6 mmHg | [4] |

| Refractive Index | ~1.573 - 1.579 | [3][4] |

| Flash Point | 124-125 °C / 6mm | [3][7] |

| LogP (Octanol/Water) | 2.429 (Calculated) | [6] |

| Storage Conditions | Keep Cold (2-8°C recommended) | [3] |

| Sensitivity | Moisture sensitive | [4][9] |

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for the structural confirmation of 4-FBITC.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp, and characteristic asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which typically appears in the 2100-2200 cm⁻¹ region.[10] Other expected signals include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the methylene bridge (below 3000 cm⁻¹), and C=C stretching from the benzene ring (~1500-1600 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. A singlet corresponding to the two benzylic protons (-CH₂-) would typically appear around δ 4.5-5.0 ppm.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, and the isothiocyanate carbon. A noteworthy feature of isothiocyanates is that the signal for the -N=C =S carbon can be extremely broad or even undetectable ("near-silent").[11] This is due to quadrupolar relaxation effects from the adjacent ¹⁴N atom and the molecule's conformational flexibility, an expert insight crucial for correct spectral interpretation.[11]

-

-

Mass Spectrometry (MS): Electron-Impact Mass Spectrometry (EI-MS) will show the molecular ion peak (M⁺) corresponding to the exact mass of the molecule, confirming its molecular weight.[10] Fragmentation patterns can further validate the structure.

Synthesis and Chemical Reactivity

Synthetic Protocol

Isothiocyanates are commonly synthesized from their corresponding primary amines.[2][12] A reliable and relatively safe method avoids the use of highly toxic thiophosgene, opting instead for carbon disulfide followed by desulfurization.

Experimental Protocol: Synthesis of 4-FBITC from 4-Fluorobenzylamine

-

Dithiocarbamate Salt Formation: Dissolve 4-fluorobenzylamine (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add carbon disulfide (CS₂, 1.1 eq) and a base such as triethylamine (TEA, 2.2 eq). Stir the reaction mixture at room temperature for 1-2 hours. The formation of the dithiocarbamate ammonium salt intermediate occurs.

-

Desulfurization: To the reaction mixture, add a desulfurizing agent. A common choice is iodine (I₂, 1.1 eq) in the presence of a catalyst like tetrabutylammonium iodide (TBAI).[12] The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a non-polar solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Core Chemical Reactivity

The synthetic utility and biological activity of 4-FBITC are dictated by the electrophilic nature of the central carbon atom in the isothiocyanate group. This carbon is highly susceptible to attack by nucleophiles.

-

Reaction with Amines: 4-FBITC reacts readily with primary and secondary amines (e.g., the ε-amino group of lysine residues in proteins) under neutral to basic conditions (pH 9-11) to form stable thiourea derivatives.[13]

-

Reaction with Thiols: In the presence of thiols (e.g., the sulfhydryl group of cysteine residues in proteins), 4-FBITC forms dithiocarbamate adducts. This reaction is typically favored under slightly acidic to neutral conditions (pH 6-8).[13]

This differential reactivity is the cornerstone of its mechanism of action as a covalent modifier of biological macromolecules.

Applications in Drug Discovery and Chemical Biology

Isothiocyanates are a privileged class of compounds in drug discovery due to their potent and diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][14][15] While specific studies on 4-FBITC are less common than for its non-fluorinated parent, benzyl isothiocyanate (BITC), it serves as a crucial building block and its properties can be inferred from the broader class.

Mechanism of Action and Biological Relevance

The primary mechanism by which isothiocyanates exert their biological effects is through the covalent modification of key cellular proteins.[16] This can lead to the inhibition of enzymes, disruption of protein-protein interactions, or alteration of transcription factor activity.

-

Anticancer Activity: Many isothiocyanates, including BITC, induce apoptosis and cell cycle arrest in cancer cells.[16][17] They are known to target multiple signaling pathways, including the inhibition of NF-κB and STAT pathways, which are often dysregulated in cancer.[15]

-

Antimicrobial Effects: Isothiocyanates have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[14][18][19] The proposed mechanism involves disruption of the bacterial membrane and inhibition of essential metabolic enzymes.[18]

-

Anti-inflammatory and Antioxidant Response: Isothiocyanates are potent activators of the Nrf2/Keap1 pathway, a master regulator of the cellular antioxidant response.[15] By reacting with critical cysteine residues on Keap1, they release Nrf2, allowing it to translocate to the nucleus and upregulate the expression of antioxidant and detoxification enzymes.

Safety, Handling, and Storage

Due to its reactivity, 4-FBITC must be handled with appropriate caution.

-

Hazard Identification: The compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is corrosive and can cause severe skin burns and eye damage.[5][8]

-

Personal Protective Equipment (PPE): Always handle 4-FBITC inside a chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a full-face shield.[9][20]

-

Handling: Avoid all personal contact. Prevent the formation of aerosols or mists. Use non-sparking tools.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong oxidizing agents and bases.[8] Recommended storage is at 2-8°C.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[9]

Conclusion

This compound is a versatile and reactive chemical tool with significant potential in organic synthesis and biomedical research. Its well-defined structure, predictable reactivity, and association with the potent biological activities of the isothiocyanate class make it a valuable molecule for developing novel therapeutic agents and chemical probes. Adherence to rigorous safety protocols is essential when working with this compound to mitigate risks and ensure successful experimental outcomes.

References

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 2740-88-7). Retrieved from [Link]

-

Georganics. (2011). 4-FLUOROBENZYLISOTHIOCYANATE Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). p-Fluorobenzyl isothiocyanate. PubChem Compound Database. Retrieved from [Link]

-

Ghorab, M. M., et al. (2022). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. Retrieved from [Link]

-

Murakami, K., et al. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluorophenyl isothiocyanate. PubChem Compound Database. Retrieved from [Link]

-

Murakami, K., et al. (2023). Recent advancement in the synthesis of isothiocyanates. Chemical Communications (RSC Publishing). Retrieved from [Link]

-

Ronsisvalle, G., et al. (2002). Synthesis of (+)-cis-N-(4-isothiocyanatobenzyl)-N-normetazocine, an isothiocyanate derivative of N-benzylnormetazocine as acylant agent for the sigma(1) receptor. Journal of Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluorobenzyl isothiocyanate. PubChem Compound Database. Retrieved from [Link]

-

Ambure, P., et al. (2022). Synthesis of Isothiocyanates: An Update. PubMed Central. Retrieved from [Link]

-

Jurkowska, H., et al. (2018). New aspects of antiproliferative activity of 4-hydroxybenzyl isothiocyanate, a natural H2S-donor. PubMed Central. Retrieved from [Link]

-

Al-Serori, H., et al. (2024). Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]

-

Giel-Pietraszuk, M., et al. (2024). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Scientific Reports. Retrieved from [Link]

-

Esselman, B. J., et al. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

-

Alhakamy, N. A., et al. (2023). Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment. MDPI. Retrieved from [Link]

-

Delaquis, P. J., & Mazza, G. (1995). Antimicrobial Efficacy of Benzyl Isothiocyanate. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. Retrieved from [Link]

-

Borges, A., et al. (2015). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. Retrieved from [Link]

-

Nishida, H., et al. (2022). Benzyl isothiocyanate and its metabolites inhibit cell proliferation through protein modification in mouse preosteoclast RAW264.7 cells. PubMed. Retrieved from [Link]

-

Furukawa, H., et al. (2021). Effects of Four Isothiocyanates in Dissolved and Gaseous States on the Growth and Aflatoxin Production of Aspergillus flavus In Vitro. MDPI. Retrieved from [Link]

-

Kaiser, L., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl... PubMed. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-chlorobenzyl Isothiocyanate. PubChem Compound Database. Retrieved from [Link]

-

Lam, C., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl... PubMed. Retrieved from [Link]

Sources

- 1. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 5. p-Fluorobenzyl isothiocyanate | C8H6FNS | CID 75963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (CAS 2740-88-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound CAS#: 2740-88-7 [m.chemicalbook.com]

- 8. georganics.sk [georganics.sk]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzyl isothiocyanate and its metabolites inhibit cell proliferation through protein modification in mouse preosteoclast RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

The Versatile Role of 4-Fluorobenzyl Isothiocyanate in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Isothiocyanate Moiety

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S. Found abundantly in cruciferous vegetables like broccoli, cabbage, and watercress, these compounds are responsible for their pungent flavor and have garnered significant attention for their health benefits.[1][2] The biological activity of ITCs stems from the electrophilic nature of the central carbon atom, which readily reacts with nucleophiles such as the thiol groups of cysteine residues and amine groups of lysine residues in proteins.[1][3] This reactivity allows ITCs to modulate a wide array of cellular signaling pathways, making them potent agents in cancer chemoprevention and therapy.[1][3][4][5][6] Among the vast family of synthetic and natural ITCs, 4-Fluorobenzyl isothiocyanate (4-FBTC) has emerged as a uniquely versatile tool, bridging the fields of medicinal chemistry, chemical biology, and advanced analytical spectroscopy.

This compound (4-FBTC): A Profile

4-FBTC is a synthetic isothiocyanate distinguished by a benzyl group substituted with a fluorine atom at the para position. This single atomic substitution imparts unique properties that researchers have expertly leveraged for a variety of applications.

Chemical Structure:

-

IUPAC Name: 1-fluoro-4-(isothiocyanatomethyl)benzene[7]

-

Molecular Formula: C₈H₆FNS[7]

-

Molecular Weight: 167.21 g/mol [7]

The core reactivity of 4-FBTC is analogous to other ITCs: the isothiocyanate group serves as an electrophilic handle for forming covalent bonds. However, the introduction of the fluorine atom provides two key advantages:

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the electronic profile of the molecule, influencing its binding affinity, metabolic stability, and lipophilicity. This makes it an attractive moiety for structure-activity relationship (SAR) studies in drug discovery.

-

A Unique Spectroscopic Reporter: The stable ¹⁹F isotope has a nuclear spin of ½ and 100% natural abundance.[8] It is virtually absent in biological systems, meaning there is no background signal.[8] Its chemical shift is also highly sensitive to the local electronic environment.[8] These features make 4-FBTC an exceptional tag for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying protein structure, dynamics, and interactions.[8][9]

Core Research Applications of 4-FBTC

The utility of 4-FBTC in research can be broadly categorized into two main areas: its role as a foundational scaffold in medicinal chemistry and its application as a specialized probe in chemical biology and biophysics.

A. A Versatile Building Block in Medicinal Chemistry

The primary application of 4-FBTC in drug discovery is as a reactant for the synthesis of novel thiourea derivatives. The reaction between an isothiocyanate and a primary or secondary amine is a robust and high-yielding method for creating diverse chemical libraries.[10][11][12]

Mechanism of Action: Thiourea Formation

The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the isothiocyanate group. This forms a stable thiourea linkage (-NH-C(S)-NH-), a common and biologically relevant scaffold.

Caption: Reaction of 4-FBTC with a primary amine to form a stable thiourea derivative.

This strategy has been employed to develop compounds with a range of therapeutic activities:

-

Anticancer Agents: Isothiocyanates, as a class, are well-documented for their anticancer properties.[4][5][13] They can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels that feed tumors).[3][6] By incorporating the 4-FBTC moiety into larger molecules, researchers can synthesize novel thioureas and screen them for enhanced or targeted anticancer activity.[14] The benzyl group can provide favorable interactions within protein binding pockets, while the fluorine can improve metabolic stability.

-

Antimicrobial Agents: There is growing interest in developing new antimicrobial agents to combat resistant pathogens.[15][16] Thiourea derivatives have shown promise in this area.[10] 4-FBTC can be used to generate libraries of compounds for screening against various bacteria and fungi.[16][17] For example, benzyl isothiocyanate (BITC) has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA) and the dental pathogen Fusobacterium nucleatum.[17][18] The fluorinated analogue, 4-FBTC, provides a scaffold to explore and potentially enhance this activity.

B. A Precision Probe for ¹⁹F NMR Spectroscopy

Perhaps the most sophisticated use of 4-FBTC is as a labeling agent for ¹⁹F NMR studies of proteins. This technique offers a unique window into molecular behavior that is often inaccessible with other methods.

The Causality Behind the Choice: Why use ¹⁹F NMR? Traditional ¹H NMR of large biomolecules like proteins suffers from extreme signal overlap, making it difficult to interpret. The ¹⁹F nucleus circumvents this problem. Because fluorine is not naturally present in proteins, introducing a ¹⁹F label provides a clean, isolated signal.[8] The large chemical shift dispersion of ¹⁹F makes it exquisitely sensitive to subtle changes in its environment, such as those caused by ligand binding, protein folding/unfolding, or conformational changes.[8][9]

Workflow for Protein Labeling and Analysis: 4-FBTC is used to covalently attach a ¹⁹F label to a specific site on a protein, typically a reactive cysteine residue. The workflow involves several key steps:

Caption: Experimental workflow for using 4-FBTC to label a protein for ¹⁹F NMR analysis.

This method allows researchers to:

-

Monitor Ligand Binding: When a drug or small molecule binds to a protein near the ¹⁹F label, the local environment changes, causing a shift in the NMR signal. This can be used to confirm binding, determine binding affinity, and screen for new drug candidates.[8]

-

Detect Conformational Changes: Protein function is intimately linked to its three-dimensional shape. Phosphorylation or binding events can trigger conformational changes that are critical for signaling.[9] A ¹⁹F label placed at a strategic position can report on these structural rearrangements.[9]

-

Study Protein Folding and Stability: The ¹⁹F NMR signal can distinguish between folded and unfolded states of a protein, allowing for detailed studies of folding pathways and stability under different conditions.[8]

Experimental Protocols

Protocol 1: General Synthesis of a 4-FBTC-Derived Thiourea

This protocol describes a standard method for reacting 4-FBTC with a primary amine to generate a disubstituted thiourea.

Materials:

-

This compound (4-FBTC)

-

Primary amine of interest (e.g., aniline, benzylamine)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Stir plate and magnetic stir bar

-

Round-bottom flask

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) in the chosen anhydrous solvent.

-

Addition: While stirring at room temperature, add a solution of 4-FBTC (1.0 to 1.1 equivalents) in the same solvent dropwise to the amine solution.

-

Reaction: Allow the reaction to stir at room temperature. The reaction is often complete within a few hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solvent can be removed under reduced pressure. If the product precipitates, it can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure thiourea derivative.[10][11]

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Site-Specific Protein Labeling with 4-FBTC for ¹⁹F NMR

This protocol outlines the labeling of a protein containing an accessible cysteine residue.

Materials:

-

Purified protein with a single, accessible cysteine residue in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.0-7.5, degassed).

-

This compound (4-FBTC).

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve 4-FBTC.

-

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).

-

Desalting column or dialysis equipment.

-

NMR spectrometer with a ¹⁹F channel.

Procedure:

-

Protein Preparation: If the protein's cysteine residue is oxidized (forming a disulfide bond), it must first be reduced. Incubate the protein with a 5-10 fold molar excess of DTT or TCEP for 1 hour at room temperature.

-

Removal of Reducing Agent: Immediately remove the reducing agent using a desalting column or dialysis to prevent it from reacting with the 4-FBTC.

-

Labeling Reaction:

-

Prepare a fresh stock solution of 4-FBTC (e.g., 100 mM) in anhydrous DMSO.

-

Add a 5-10 fold molar excess of the 4-FBTC solution to the stirring protein solution. The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid protein denaturation.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching and Purification:

-

Quench any unreacted 4-FBTC by adding a small molecule thiol like β-mercaptoethanol or DTT.

-

Remove the excess, unreacted 4-FBTC and quenching agent by extensive dialysis against the desired NMR buffer or by using a desalting column.

-

-

Verification and Analysis:

-

Confirm successful labeling and determine the labeling efficiency using Mass Spectrometry (e.g., ESI-MS), which will show an increase in mass corresponding to the addition of the 4-FBTC molecule.

-

The purified, labeled protein is then concentrated to the desired level for NMR analysis. A 1D ¹⁹F NMR spectrum is acquired to observe the single fluorine resonance.

-

Data Presentation: Biological Activity of Isothiocyanate Derivatives

The true value of 4-FBTC as a synthetic scaffold is realized when the resulting derivatives are tested for biological activity. The following table summarizes representative data for related isothiocyanates, illustrating their potency.

| Compound | Target/Cell Line | Activity Metric | Potency | Reference |

| Benzyl Isothiocyanate (BITC) | MRSA (15 isolates) | MIC Range | 2.9 - 110 µg/mL | [17] |

| Phenethyl Isothiocyanate (PEITC) | MRSA (15 isolates) | MIC Range | 11.7 - 230 µg/mL | [17] |

| Benzyl Isothiocyanate (BITC) | Fusobacterium nucleatum | MIC | 0.2% | [18] |

| Benzyl Isothiocyanate (BITC) | P450 2A6 Enzyme | Kᵢ | 4.1 µM | [19] |

| Phenethyl Isothiocyanate (PEITC) | P450 2A13 Enzyme | Kᵢ | 0.03 µM | [19] |

MIC = Minimum Inhibitory Concentration; Kᵢ = Inhibition Constant. Lower values indicate higher potency.

Conclusion

This compound is far more than a simple chemical reagent. It is a powerful and multifaceted tool that empowers researchers across diverse scientific disciplines. Its utility as a synthetic precursor allows medicinal chemists to rapidly generate novel thiourea-based compounds in the quest for new anticancer and antimicrobial therapies.[10][14] Simultaneously, its unique fluorine atom provides a sensitive and non-perturbing spectroscopic handle for biophysicists and chemical biologists to probe the intricate workings of proteins at an atomic level.[8][9] The continued application of 4-FBTC is poised to yield further insights into fundamental biological processes and accelerate the development of next-generation therapeutics.

References

- Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA.

- Singh, S. V., & Singh, S. (2012). Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research. PMC.

- Navarro, S. L., Li, F., & Lampe, J. W. (2011). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC.

- Alexandrov, A. I., et al. (2009). Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. PubMed.

- Klimek-Turek, A., et al. (2025). New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. Nature.

- de Oliveira, H. C., et al. (2015). Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction. PMC.

- Ilies, M., et al. (2022). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. NIH.

- Kaučič, B., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC.

- N/A. Thiourea synthesis by thioacylation. Organic Chemistry Portal.

- N/A. Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate.

- Serban, G., et al. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI.

- Mitsiogianni, M., et al. (2019). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. NIH.

- Dufour, V., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. PMC.

- N/A. (2013). Mechanism of action of isothiocyanates. A review. ResearchGate.

- Gerig, J. T. (2010). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PMC.

- Al-Haj, A., et al. (2024). Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. Frontiers.

- Ardini, M., et al. (2020). Perspective on dietary isothiocyanates in the prevention, development and treatment of cancer. OAE Publishing Inc.

- Dinh, D., et al. (2021). Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. PubMed.

- Wang, Y., et al. (2012). Optimizing ¹⁹F NMR protein spectroscopy by fractional biosynthetic labeling. PubMed.

- Chen, Y. A., et al. (2020). Benzyl Isothiocyanate Ameliorates High-Fat Diet-Induced Hyperglycemia by Enhancing Nrf2-Dependent Antioxidant Defense-Mediated IRS-1/AKT/TBC1D1 Signaling and GLUT4 Expression in Skeletal Muscle. PubMed.

- Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. SciELO Colombia.

- Dias, C., et al. (2014). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). PMC.

- N/A. (2012). Optimizing 19F NMR protein spectroscopy by fractional biosynthetic labeling. Request PDF.

- N/A. p-Fluorobenzyl isothiocyanate. PubChem.

- Shin, I. S., & Lee, S. K. (2003). [Antimicrobial efficacy of benzyl isothiocyanate]. PubMed.

- Tengerdy, R. P., & Chang, C. A. (1966). Chemical characterization of fluorescein isothiocyanate-protein conjugates. PubMed.

- Yuki, D., et al. (2004). Effects of benzyl and phenethyl isothiocyanate on P450s 2A6 and 2A13: potential for chemoprevention in smokers. PubMed.

- N/A. Fluorescein 5-isothiocyanate. PubChem.

Sources

- 1. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. researchgate.net [researchgate.net]

- 4. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.org.co [scielo.org.co]

- 7. p-Fluorobenzyl isothiocyanate | C8H6FNS | CID 75963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 9. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]

- 19. Effects of benzyl and phenethyl isothiocyanate on P450s 2A6 and 2A13: potential for chemoprevention in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 4-Fluorobenzyl Isothiocyanate: A Technical Guide for Drug Discovery and Development

Abstract

Isothiocyanates (ITCs), a class of sulfur-containing phytochemicals abundant in cruciferous vegetables, have garnered significant attention within the scientific community for their potent and diverse biological activities. Among these, 4-Fluorobenzyl isothiocyanate (4-F-BITC) emerges as a compound of particular interest for drug development professionals. The introduction of a fluorine atom to the benzyl isothiocyanate backbone has the potential to modulate its electronic properties, metabolic stability, and target engagement, offering a unique pharmacological profile. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of 4-F-BITC, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. Drawing upon the extensive research on its parent compound, benzyl isothiocyanate (BITC), and the emerging data on fluorinated analogs, this document aims to equip researchers and drug development scientists with the foundational knowledge to explore the therapeutic potential of this promising molecule.

Introduction: The Isothiocyanate Landscape and the Emergence of this compound

Isothiocyanates are renowned for their pleiotropic effects on cellular processes, demonstrating efficacy in cancer chemoprevention, antimicrobial defense, and the modulation of inflammatory responses.[1][2] The general structure, characterized by an R-N=C=S group, allows for a wide range of chemical diversity, which in turn dictates the specific biological activities of each ITC derivative. Benzyl isothiocyanate (BITC), found in plants like papaya and Indian cress, is one of the most extensively studied ITCs, with well-documented anticancer and antimicrobial properties.[3][4]

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and increase bioavailability. In the context of ITCs, this modification is anticipated to potentiate the inherent biological activities of the parent compound. This guide will delve into the current understanding of 4-F-BITC, synthesizing direct evidence with logical extrapolations from closely related analogs to provide a holistic view of its potential.

Anticancer Activity: A Multi-pronged Attack on Malignancy

While direct, extensive studies on the anticancer activity of this compound are still emerging, the vast body of research on BITC provides a strong foundation for predicting its mechanisms of action. ITCs, as a class, are known to combat cancer through a variety of interconnected pathways.[5][6]

Induction of Apoptosis: Orchestrating Programmed Cell Death

A hallmark of many anticancer agents is their ability to induce apoptosis in malignant cells. BITC has been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][8][9]

-

Intrinsic Pathway: BITC can induce mitochondrial dysfunction, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3.[10] This process is often accompanied by an increase in the production of reactive oxygen species (ROS), which can further amplify the apoptotic signal.[7]

-

Extrinsic Pathway: BITC has been observed to upregulate the expression of death receptors on the cancer cell surface, sensitizing them to apoptotic signals.[11]

It is highly probable that 4-F-BITC will exhibit similar pro-apoptotic activities, potentially with enhanced potency due to the electronic effects of the fluorine atom.

Table 1: Comparative Anticancer Activity of Benzyl Isothiocyanate (BITC) Against Various Human Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| MIA PaCa-2/GemR | Pancreatic | Not specified, but effective | 24, 48 | [8] |

| OC2 | Oral Squamous Carcinoma | Not specified, but effective | Not specified | [7] |

| L-1210 | Murine Leukemia | 0.86 | Not specified | [12] |

| SKOV-3 | Ovarian Carcinoma | ~9.4 | Not specified | [12] |

| H-69 | Lung Tumor | ~9.4 | Not specified | [12] |

| MCF-7/wt | Breast Adenocarcinoma | 5.95 ± 0.10 | 48 | [13] |

| MCF-7/Adr | Doxorubicin-resistant Breast Adenocarcinoma | 5.95 ± 0.10 | 48 | [13] |

Note: This table summarizes data for BITC as direct IC50 values for 4-F-BITC are not yet widely published. These values serve as a benchmark for future studies on 4-F-BITC.

Cell Cycle Arrest: Halting Uncontrolled Proliferation

ITCs, including BITC, are known to induce cell cycle arrest, primarily at the G2/M phase.[6][14] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). By preventing cancer cells from progressing through the cell cycle, ITCs effectively halt their proliferation.

Signaling Pathways Modulated by Isothiocyanates

The anticancer effects of ITCs are underpinned by their ability to modulate a complex network of intracellular signaling pathways.

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of cellular antioxidant and detoxification responses. ITCs are potent inducers of Nrf2, leading to the upregulation of phase II detoxification enzymes that can neutralize carcinogens.[15] However, in established tumors, the constitutive activation of Nrf2 can confer chemoresistance. Therefore, the context-dependent role of Nrf2 in response to ITC treatment is an important area of investigation.

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival. Chronic activation of NF-κB is a hallmark of many cancers. BITC has been shown to inhibit NF-κB signaling, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.[10]

As previously mentioned, ITCs modulate key proteins in the apoptotic cascade. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[14]

Figure 2: Mechanism of anti-inflammatory action of a this compound derivative via COX-2 inhibition.

Experimental Protocols: A Guide for In Vitro Evaluation

To facilitate further research into the biological activities of this compound, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol for Cytotoxicity Assessment using MTT Assay

This protocol is a standard method for determining the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding:

-

Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 4-F-BITC. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent.

-

Preparation of Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into a suitable broth medium and incubate overnight at the optimal growth temperature.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at the optimal growth temperature for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Future Directions and Conclusion

The available evidence, largely extrapolated from its close analog BITC and a key study on a fluorinated derivative, strongly suggests that this compound is a promising candidate for further investigation as a multi-faceted therapeutic agent. Its potential to induce cancer cell death, inhibit microbial growth, and suppress inflammation warrants a dedicated and thorough exploration of its pharmacological profile.

Future research should focus on:

-

Comprehensive in vitro screening: Determining the IC50 values of 4-F-BITC against a broad panel of cancer cell lines and the MIC values against a wide range of pathogenic bacteria and fungi.

-

Mechanistic studies: Elucidating the specific molecular targets and signaling pathways modulated by 4-F-BITC in cancer cells and microbes.

-

In vivo efficacy and safety: Evaluating the antitumor and antimicrobial activity of 4-F-BITC in relevant animal models, as well as assessing its pharmacokinetic and toxicological profile.

-

Structure-activity relationship (SAR) studies: Synthesizing and evaluating additional fluorinated benzyl isothiocyanate derivatives to optimize potency and selectivity.

References

-

Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. [Link]

-

Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. MDPI. [Link]

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. [Link]

-

Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. [Link]

-

The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. National Institutes of Health. [Link]

-

A Comparative Review of Key Isothiocyanates and Their Health Benefits. MDPI. [Link]

-

Isothiocyanates: mechanism of cancer chemopreventive action. PubMed. [Link]

-

The antibacterial properties of isothiocyanates. PubMed. [Link]

-

Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. Frontiers. [Link]

-

Benzyl Isothiocyanate Promotes Apoptosis of Oral Cancer Cells via an Acute Redox Stress-Mediated DNA Damage Response. PubMed. [Link]

-

Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. PubMed. [Link]

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Publishing. [Link]

-

Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. National Center for Biotechnology Information. [Link]

-

Relationship between Chemical Structure and Antimicrobial Activities of Isothiocyanates from Cruciferous Vegetables against Oral. Journal of Microbiology and Biotechnology. [Link]

-

Dietary organic isothiocyanates are cytotoxic in human breast cancer MCF-7 and mammary epithelial MCF-12A cell lines. PubMed. [Link]

-

Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100). Pharmacognosy Magazine. [Link]

-

Isothiocyanates: An Overview of Their Antimicrobial Activity Against Human Infections. National Institutes of Health. [Link]

-

Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats. RSC Publishing. [Link]

-

Benzyl Isothiocyanate, a Vegetable-Derived Compound, Induces Apoptosis via ROS Accumulation and DNA Damage in Canine Lymphoma and Leukemia Cells. MDPI. [Link]

-

Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. MDPI. [Link]

-

Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. PubMed. [Link]

-

Selected isothiocyanates rapidly induce growth inhibition of cancer cells. ResearchGate. [Link]

-

(PDF) The antibacterial properties of Isothiocyanates.. ResearchGate. [Link]

-

Inhibitory effect of benzyl isothiocyanate on proliferation in vitro of human glioma cells. National Center for Biotechnology Information. [Link]

-

In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus. PubMed. [Link]

-

Anticancer effect of benzyl isothiocyanate on the apoptosis of human gemcitabine-resistant pancreatic cancer MIA PaCa-2/GemR cells (MIA RG100). Pharmacognosy Magazine. [Link]

-

Recent advancement in the synthesis of isothiocyanates. RSC Publishing. [Link]

-

Isothiocyanates as potential antifungal agents: a mini-review. PubMed. [Link]

-

Are isothiocyanates potential anti-cancer drugs?. National Center for Biotechnology Information. [Link]

-

[Antimicrobial efficacy of benzyl isothiocyanate]. PubMed. [Link]

-

Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review. The University of Queensland. [Link]

-

Effects of Four Isothiocyanates in Dissolved and Gaseous States on the Growth and Aflatoxin Production of Aspergillus flavus In Vitro. National Center for Biotechnology Information. [Link]

-

Antimicrobial Efficacy of Benzyl Isothiocyanate. ResearchGate. [Link]

-

Benzyl isothiocyanate improves the prognosis of Aspergillus fumigatus keratitis by reducing fungal load and inhibiting Mincle signal pathway. National Institutes of Health. [Link]

-

Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications. MDPI. [Link]

-

Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. National Center for Biotechnology Information. [Link]

-

Induction of Apoptosis and Cytotoxicity by Isothiocyanate Sulforaphene in Human Hepatocarcinoma HepG2 Cells. National Center for Biotechnology Information. [Link]

-

Synthesis of (+)-cis-N-(4-isothiocyanatobenzyl)-N-normetazocine, an isothiocyanate derivative of N-benzylnormetazocine as acylant agent for the sigma(1) receptor. PubMed. [Link]

-

Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl .... PubMed. [Link]

Sources

- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 2. The antibacterial properties of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer activities of dietary benzyl isothiocyanate: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]

- 5. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzyl isothiocyanate inhibits invasion and induces apoptosis via reducing S100A4 expression and increases PUMA expression in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Benzyl isothiocyanates modulate inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways on indomethacin-induced gastric injury in rats - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. In vitro and in vivo antitumor activity of benzyl isothiocyanate: a natural product from Tropaeolum majus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dietary organic isothiocyanates are cytotoxic in human breast cancer MCF-7 and mammary epithelial MCF-12A cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Fluorobenzyl isothiocyanate cellular targets and pathways

An In-Depth Technical Guide to the Cellular Targets and Pathways of 4-Fluorobenzyl Isothiocyanate

Authored by a Senior Application Scientist

Foreword: Unraveling the Therapeutic Potential of this compound

Welcome to this comprehensive technical guide dedicated to the exploration of this compound (4-FBITC). As a member of the isothiocyanate (ITC) family, renowned for the cancer-preventive properties of its naturally occurring cousins found in cruciferous vegetables, 4-FBITC stands as a compound of significant interest for researchers, scientists, and drug development professionals.[1][2] While much of the existing literature focuses on prominent ITCs like sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and benzyl isothiocyanate (BITC), the principles of their mechanisms of action provide a robust framework for investigating 4-FBITC.[2][3][4] This guide is structured to provide not just a summary of known ITC targets and pathways, but a practical, in-depth resource for elucidating the specific cellular interactions of 4-FBITC. We will delve into the causality behind experimental choices and provide actionable protocols to empower your research.

The Chemical Reactivity of Isothiocyanates: A Gateway to Cellular Interaction

The therapeutic and cytotoxic effects of isothiocyanates are fundamentally rooted in their chemical structure, specifically the electrophilic isothiocyanate group (-N=C=S). This functional group readily reacts with nucleophilic moieties in cellular components, primarily the thiol groups of cysteine residues in proteins.[4][5] This covalent modification, known as thiocarbamation, is the primary mechanism through which ITCs exert their biological effects.[4][6] While other amino acid residues like lysines can also be targeted, the reaction with cysteines is predominant.[5] This inherent reactivity allows ITCs to form adducts with a multitude of proteins, thereby altering their function and initiating downstream signaling cascades.[4][5]

Identifying the Cellular Targets of 4-FBITC: A Proteomics-Driven Approach

To understand the specific effects of 4-FBITC, the first critical step is to identify its direct binding partners within the cell. Proteomic techniques are the cornerstone of this discovery process.[5][7] The following methodologies provide a roadmap for identifying these targets.

Experimental Workflow: Target Identification Using Affinity-Based Proteomics

A powerful strategy for identifying ITC-binding proteins involves the use of a tagged 4-FBITC molecule. This "bait" allows for the selective capture and subsequent identification of target proteins from a complex cellular lysate.

Protocol: Synthesis of a Biotinylated 4-FBITC Probe and Affinity Purification

-

Probe Synthesis: Synthesize a biotinylated version of 4-FBITC. The biotin tag should be linked via a spacer arm to minimize steric hindrance.

-

Cell Lysate Preparation: Culture the cells of interest (e.g., a cancer cell line) to approximately 80% confluency. Lyse the cells in a non-denaturing buffer containing protease inhibitors.

-

Incubation: Incubate the cell lysate with the biotinylated 4-FBITC probe for a predetermined time (e.g., 1-2 hours) at 4°C to allow for covalent bond formation.

-

Affinity Capture: Add streptavidin-coated agarose or magnetic beads to the lysate and incubate to capture the biotin-4-FBITC-protein complexes.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS and a reducing agent).

-